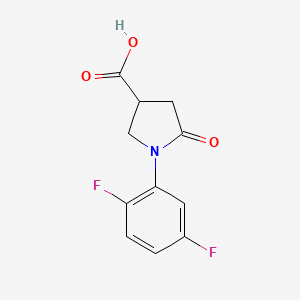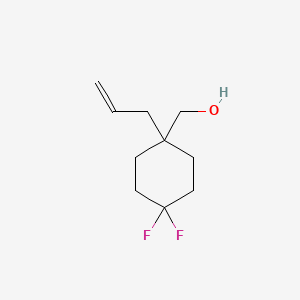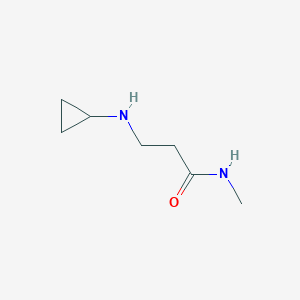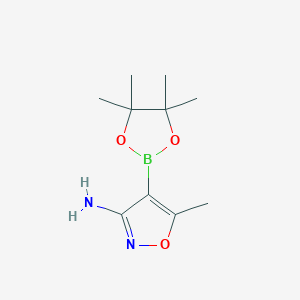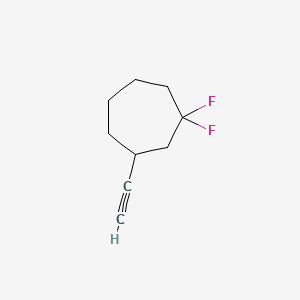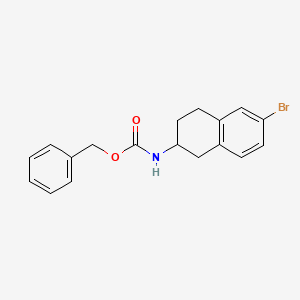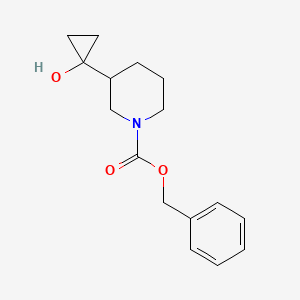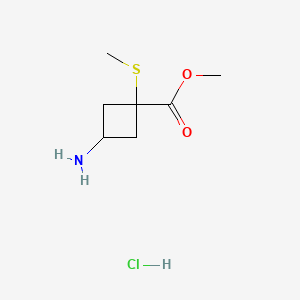![molecular formula C8H11NO B13490144 1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine CAS No. 2792185-39-6](/img/structure/B13490144.png)
1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-Ethynyl-2-oxabicyclo[211]hexan-1-yl}methanamine is a unique organic compound characterized by its bicyclic structure
Métodos De Preparación
The synthesis of 1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine typically involves a series of organic reactions. One common method is the [2+2] cycloaddition reaction, which forms the bicyclic structure. This is followed by functionalization steps to introduce the ethynyl and methanamine groups. Industrial production methods often utilize photochemistry to achieve high yields and purity .
Análisis De Reacciones Químicas
1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Using reducing agents such as lithium aluminum hydride, the compound can be reduced to its corresponding alcohol.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the methanamine group can form hydrogen bonds, facilitating binding to biological molecules .
Comparación Con Compuestos Similares
Compared to other oxabicyclohexane derivatives, 1-{4-Ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine stands out due to its ethynyl group, which imparts unique reactivity and binding properties. Similar compounds include:
- 1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
- {2-oxabicyclo[2.1.1]hexan-4-yl}methanamine hydrochloride
- {4-ethyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
These compounds share the oxabicyclohexane core but differ in their substituents, leading to variations in their chemical and biological properties.
Propiedades
Número CAS |
2792185-39-6 |
|---|---|
Fórmula molecular |
C8H11NO |
Peso molecular |
137.18 g/mol |
Nombre IUPAC |
(4-ethynyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine |
InChI |
InChI=1S/C8H11NO/c1-2-7-3-8(4-7,5-9)10-6-7/h1H,3-6,9H2 |
Clave InChI |
KXGGRPFYBUNIRL-UHFFFAOYSA-N |
SMILES canónico |
C#CC12CC(C1)(OC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)
